1-(4-Chlorophenyl)-3-(cyclopentylamino)pyrrolidine-2,5-dione
Description
1-(4-Chlorophenyl)-3-(cyclopentylamino)pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative characterized by a 4-chlorophenyl substituent at position 1 and a cyclopentylamino group at position 2. Pyrrolidine-2,5-diones (succinimide analogs) are pivotal in medicinal chemistry due to their versatility in drug design, often serving as scaffolds for targeting neurological and metabolic pathways .
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-(cyclopentylamino)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2/c16-10-5-7-12(8-6-10)18-14(19)9-13(15(18)20)17-11-3-1-2-4-11/h5-8,11,13,17H,1-4,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOXSBUBHYQJYRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-3-(cyclopentylamino)pyrrolidine-2,5-dione typically involves multiple steps, including substitution, acylation, cyclization, and acidification reactions. The starting materials and specific reaction conditions can vary, but the general approach involves the following steps:
Substitution Reaction:
Acylation Reaction: The formation of an amide bond by reacting the substituted precursor with cyclopentylamine.
Cyclization Reaction: The formation of the pyrrolidine-2,5-dione ring structure through intramolecular cyclization.
Acidification Reaction: The final step involves acidification to obtain the desired compound in its pure form.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-3-(cyclopentylamino)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Acylation: The compound can react with acyl chlorides or anhydrides to form acylated derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Chlorophenyl)-3-(cyclopentylamino)pyrrolidine-2,5-dione has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and chemicals with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-(cyclopentylamino)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Key Observations :
- Synthetic Accessibility : Yields for analogs range from 78% to 82%, suggesting efficient routes for halogenated or alkylated derivatives .
Pharmacological and Functional Comparisons
Key Observations :
- Neurological Targets: Indole-substituted derivatives exhibit nanomolar affinity for 5-HT1A receptors, suggesting superior neuroactivity compared to the target compound’s undefined profile .
- Anti-convulsant Potential: The 4-bromophenyloxy analog shows moderate GABA-transaminase inhibition (IC50 ~100 µM), though less potent than vigabatrin (IC50 ~0.1 µM) .
Physicochemical and Pharmacokinetic Comparisons
Table 3: Predicted Physicochemical Properties
Key Observations :
- Bioavailability : The target compound’s low PSA (~65 Ų) and rotatable bonds (3) align with Veber’s criteria for high oral bioavailability, outperforming indole derivatives with higher PSA .
- Permeation : Reduced PSA correlates with enhanced membrane permeation, favoring the target compound for CNS applications .
Biological Activity
Overview
1-(4-Chlorophenyl)-3-(cyclopentylamino)pyrrolidine-2,5-dione is a chemical compound belonging to the class of pyrrolidine-2,5-diones. Its structure features a 4-chlorophenyl group and a cyclopentylamino group attached to the pyrrolidine ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. Research indicates that it may exert effects by binding to various enzymes or receptors, thereby modulating their activity. The exact molecular targets can vary depending on the biological context in which the compound is studied.
Biological Activities
- Antibacterial Activity : Initial studies suggest that derivatives of pyrrolidine-2,5-dione exhibit moderate to strong antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis. These findings indicate potential applications in treating bacterial infections .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. For instance, certain derivatives demonstrated significant inhibitory activity against urease, with IC50 values indicating potency comparable to established inhibitors .
- Anticancer Potential : Some studies have highlighted the anticancer properties of similar compounds within the pyrrolidine-2,5-dione family. The mechanisms often involve inducing apoptosis in cancer cells or inhibiting cell proliferation .
Table 1: Summary of Biological Activities
Case Study: Antibacterial Screening
A study conducted on synthesized derivatives of pyrrolidine-2,5-dione revealed their antibacterial efficacy against multiple strains. The results indicated that specific structural modifications could enhance antibacterial properties, suggesting avenues for drug development targeting resistant bacterial strains .
Case Study: Enzyme Inhibition
In another research effort, several derivatives were synthesized and tested for their ability to inhibit urease and AChE. The most potent compounds showed IC50 values significantly lower than standard inhibitors, indicating their potential as therapeutic agents in conditions like peptic ulcers and Alzheimer's disease .
Comparative Analysis with Similar Compounds
This compound can be compared with other similar compounds that possess varying substituents on the pyrrolidine ring:
| Compound Name | Substituent Type | Biological Activity |
|---|---|---|
| 1-(4-Chlorophenyl)-3-(methylamino)pyrrolidine-2,5-dione | Methylamino | Antibacterial |
| 1-(4-Chlorophenyl)-3-(ethylamino)pyrrolidine-2,5-dione | Ethylamino | Anticancer |
| 1-(4-Chlorophenyl)-3-(propylamino)pyrrolidine-2,5-dione | Propylamino | Enzyme inhibition |
Each derivative exhibits unique properties influenced by the nature of the substituent groups, which can affect their reactivity and biological interactions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(4-Chlorophenyl)-3-(cyclopentylamino)pyrrolidine-2,5-dione, and how can purity be ensured?
- Methodology : Multi-step synthesis typically involves (i) coupling of 4-chlorophenyl derivatives with pyrrolidine-2,5-dione precursors, followed by (ii) cyclopentylamine introduction via nucleophilic substitution. Key steps include using anhydrous solvents (e.g., THF or DMF) and catalysts like Pd/C for hydrogenation . Purification often requires column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization. Purity validation via HPLC (C18 columns, UV detection at 254 nm) and NMR (δ 7.3–7.5 ppm for aromatic protons) is critical .
Q. How is the molecular structure of this compound characterized experimentally and computationally?
- Methodology : X-ray crystallography (e.g., Cu-Kα radiation) resolves bond angles and stereochemistry, while computational tools (DFT/B3LYP/6-31G*) optimize geometry and predict electronic properties. NMR (¹H/¹³C) confirms substituent positions, with cyclopentylamino protons appearing as multiplet peaks at δ 1.5–2.5 ppm . IR spectroscopy identifies carbonyl stretches (~1750 cm⁻¹) and NH bends (~3300 cm⁻¹) .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodology : Accelerated stability studies (ICH guidelines):
- pH stability : Incubate in buffers (pH 1–13) at 25°C/40°C. Monitor degradation via LC-MS.
- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify decomposition points (>200°C typical for pyrrolidine diones) .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Methodology :
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) with IC₅₀ determination.
- Cellular assays : MTT viability tests on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations.
- Binding studies : Surface plasmon resonance (SPR) to assess affinity for biological targets (KD values) .
Advanced Research Questions
Q. How can reaction mechanisms for key transformations (e.g., cyclization) be elucidated?
- Methodology :
- Isotopic labeling : Use ¹⁸O-labeled reagents to track carbonyl oxygen origins in cyclization steps.
- Kinetic studies : Monitor intermediate formation via stopped-flow NMR or time-resolved IR.
- Computational modeling : Transition state analysis using Gaussian or ORCA software to identify rate-limiting steps .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodology :
- Meta-analysis : Compare assay conditions (e.g., cell line variability, serum concentration).
- Dose-response reevaluation : Reproduce studies with standardized protocols (e.g., CLSI guidelines).
- Off-target profiling : Use proteome-wide affinity chromatography to identify confounding interactions .
Q. How can Design of Experiments (DoE) optimize reaction yields and selectivity?
- Methodology : Apply fractional factorial designs (e.g., Taguchi method) to test variables:
- Factors : Temperature (40–100°C), solvent polarity (DMF vs. acetonitrile), catalyst loading (0.1–5 mol%).
- Response surface modeling : Use software like Minitab to predict optimal conditions (e.g., 70°C, 2 mol% Pd/C, DMF) .
Q. What computational approaches predict metabolic pathways and toxicity?
- Methodology :
- ADMET prediction : Use SwissADME or ADMETLab to estimate CYP450 metabolism and hepatotoxicity.
- Molecular dynamics (MD) : Simulate binding to hERG channels (cardiotoxicity risk) .
Q. How can crystallographic data resolve stereochemical ambiguities in derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
